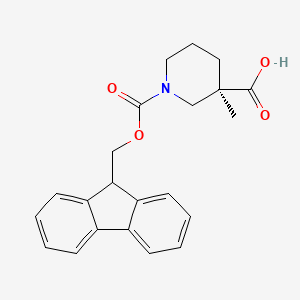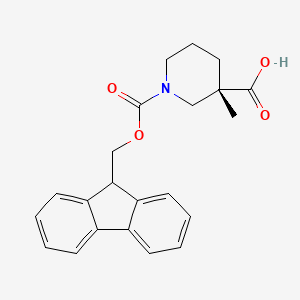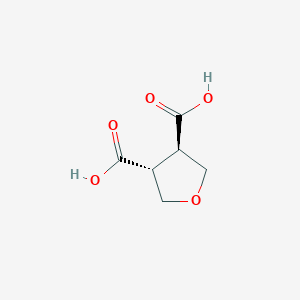
trans-Tetrahydrofuran-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Tetrahydrofuran-3,4-dicarboxylic acid: is an organic compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of two carboxylic acid groups at the 3 and 4 positions of the tetrahydrofuran ring, and it exists in the trans configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Tetrahydrofuran-3,4-dicarboxylic acid can be synthesized through organic synthesis methods. One possible synthetic route involves the cyclization of appropriate precursor compounds followed by functional group transformations to obtain the target product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced in a laboratory setting using standard organic synthesis techniques. The process typically involves the use of reagents and catalysts to facilitate the cyclization and functionalization reactions.
Chemical Reactions Analysis
Types of Reactions: trans-Tetrahydrofuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: trans-Tetrahydrofuran-3,4-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of carboxylic acid groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its functional groups make it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of trans-tetrahydrofuran-3,4-dicarboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its carboxylic acid groups, which can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Tetrahydrofuran-2,5-dicarboxylic acid: Another derivative of tetrahydrofuran with carboxylic acid groups at different positions.
Tetrahydrofuran-3,4-diol: A related compound with hydroxyl groups instead of carboxylic acid groups.
Uniqueness: trans-Tetrahydrofuran-3,4-dicarboxylic acid is unique due to its specific configuration and the presence of carboxylic acid groups at the 3 and 4 positions. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3R,4R)-oxolane-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHAOMPZQHGTKN-IMJSIDKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
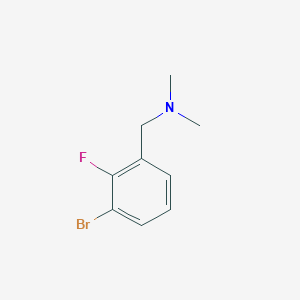
![tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)
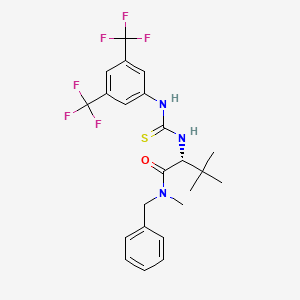
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)
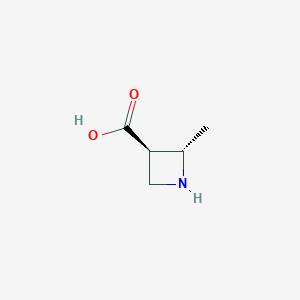
![tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
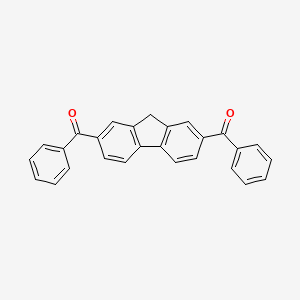


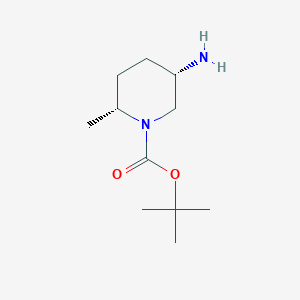
![1h-Benzo[f]indole](/img/structure/B6308010.png)

